5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol hydrobromide
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Description
5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol hydrobromide is a chemical compound with the molecular formula C11H15BrClNO and a molecular weight of 292.60 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not explicitly mentioned in the available literature.Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical and Chemical Properties Analysis
The compound has a molecular weight of 292.60 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available literature .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of Schiff base compounds and their structural characterization, as seen in the study of a Schiff base synthesized from 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine, reveals potential applications in the development of new materials with specific optical or chemical properties (Wang et al., 2008).
- Research on the electrochemical and theoretical quantum approaches to corrosion inhibition using Schiff bases highlights the potential for developing new corrosion inhibitors for industrial applications (H. M. El-Lateef et al., 2015).
Molecular Electronics and Photonics
- Studies on the synthesis of compounds like tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols and their emissive properties suggest potential applications in the development of organic dyes for photonics and molecular electronics with large Stokes shifts and high quantum yields (Arianna Marchesi et al., 2019).
Environmental Science
- The transformation of bromophenols by aqueous chlorination, explored through the reaction of 2,4-dibromophenol, indicates the relevance of such studies to understanding the environmental fate of halogenated compounds and their transformation products in water treatment processes (Wenrui Xiang et al., 2020).
Molecular and Material Synthesis
- The synthesis and characterization of novel compounds, such as those investigated for their antifungal activity or NLO (Non-Linear Optical) properties, offer insights into the design and development of new materials with specific biological or optical functionalities (Jin Zhang et al., 2016); (Y. Ulaş, 2021).
Properties
IUPAC Name |
5-chloro-4-methyl-2-pyrrolidin-3-ylphenol;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.BrH/c1-7-4-9(8-2-3-13-6-8)11(14)5-10(7)12;/h4-5,8,13-14H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSWXQWTKTVQSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)O)C2CCNC2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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